3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLIN-4-AMINE

Physicochemical profiling Drug-likeness Lead optimization

3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine is a fully synthetic 4-aminoquinoline derivative possessing a 6-fluoro substitution on the quinoline core, an N,N-diethylamino group at the 4-position, and a 3,4-dimethylbenzenesulfonyl moiety at the 3-position. Its molecular formula is C21H23FN2O2S with a molecular weight of approximately 386.49 g/mol.

Molecular Formula C21H23FN2O2S
Molecular Weight 386.49
CAS No. 897624-47-4
Cat. No. B2714290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLIN-4-AMINE
CAS897624-47-4
Molecular FormulaC21H23FN2O2S
Molecular Weight386.49
Structural Identifiers
SMILESCCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)F
InChIInChI=1S/C21H23FN2O2S/c1-5-24(6-2)21-18-12-16(22)8-10-19(18)23-13-20(21)27(25,26)17-9-7-14(3)15(4)11-17/h7-13H,5-6H2,1-4H3
InChIKeyXITMALDTUPXJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline: 3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine (CAS 897624-47-4) Structural and Physicochemical Profile


3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine is a fully synthetic 4-aminoquinoline derivative possessing a 6-fluoro substitution on the quinoline core, an N,N-diethylamino group at the 4-position, and a 3,4-dimethylbenzenesulfonyl moiety at the 3-position. Its molecular formula is C21H23FN2O2S with a molecular weight of approximately 386.49 g/mol [1]. The compound belongs to the broader chemotype of 3-sulfonyl-4-aminoquinolines, a class that has been explored in medicinal chemistry for metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulation and potential anticancer applications [2]. However, peer-reviewed quantitative biological or pharmacological data specific to this exact compound remain absent from the public domain as of the current evidence cutoff.

Why Generic 4-Aminoquinoline Substitution Cannot Replace 3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine in Focused Discovery Programs


Although the 4-aminoquinoline scaffold is historically associated with antimalarial pharmacology, the introduction of a 3-arylsulfonyl group and a 6-fluoro substituent fundamentally alters the electronic surface, conformational flexibility, and putative target engagement profile [1]. Within the 3-sulfonyl-4-aminoquinoline chemotype, even minor variations in the N4-alkyl substituent and the arylsulfonyl ring substitution pattern have been shown to produce divergent mGlu5 negative allosteric modulator (NAM) potencies and CNS multiparameter optimization (MPO) scores in patent-disclosed structure–activity relationship (SAR) studies [2]. Therefore, substituting 897624-47-4 with a generic 4-aminoquinoline, an unsubstituted 3-benzenesulfonyl analog, or a 4-chlorophenyl variant carries a high risk of losing the specific physicochemical and pharmacological signature hypothesized for this compound. The quantitative evidence supporting this differentiation risk is detailed below, although it is critical to note that direct experimental head-to-head data for this exact compound against named analogs are not publicly available.

Quantitative Differentiation Evidence Inventory for 3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine


Computational Physicochemical Differentiation Against the 4-Chlorophenyl Analog

Computationally predicted logP and topological polar surface area (TPSA) values differentiate 897624-47-4 from its closest commercially available analog, 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine (CAS 866871-42-3). The target compound's 3,4-dimethyl substitution on the benzenesulfonyl ring increases calculated lipophilicity (XLogP3 ≈ 4.0) relative to the 4-chloro analog (XLogP3 ≈ 3.5), while maintaining a comparable TPSA of approximately 51 Ų [1]. The 4-chloro analog introduces a halogen-bond donor, whereas the 3,4-dimethyl compound presents a purely hydrophobic, methyl-decorated surface that may favor distinct protein binding pocket complementarity [2].

Physicochemical profiling Drug-likeness Lead optimization

Class-Level mGlu5 NAM Activity Differentiation Against Unsubstituted 3-Benzenesulfonyl Scaffold

SAR studies on the 4-amino-3-arylsulfoquinoline chemotype demonstrate that incorporation of lipophilic substituents on the 3-benzenesulfonyl ring (e.g., 3,4-dimethyl) is associated with improved mGlu5 NAM potency in FLIPR-based calcium mobilization assays compared to the unsubstituted parent scaffold [1]. While the exact IC50 of 897624-47-4 has not been disclosed, patent disclosures covering this chemotype indicate that compounds bearing a diethylamino group at N4 and a 3,4-disubstituted benzenesulfonyl group at C3 achieved IC50 values in the low micromolar to sub-micromolar range at human mGlu5, representing an approximate 5- to 20-fold potency gain over the unsubstituted 3-benzenesulfonyl counterpart [2]. The 6-fluoro substituent on the quinoline core is also noted in this patent family as a favorable group for metabolic stability, though no head-to-head microsomal stability data are provided [2].

Metabotropic glutamate receptor Negative allosteric modulator CNS drug discovery

Structural Differentiation from N-Benzyl and N-Aryl 6-Fluoroquinoline Analogs via N4 Substituent Steric and Electronic Effects

The N,N-diethyl substitution on the 4-amino group of 897624-47-4 distinguishes it from structurally related analogs bearing N-benzyl or N-aryl substituents at the same position, such as N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-amine (CAS 893784-63-9). The N,N-diethyl group provides a tertiary amine with greater conformational flexibility and a different basicity profile (calculated pKa ~8.5 for the protonated amine) compared to the secondary amine in N-benzyl analogs (calculated pKa ~7.0-7.5) [1]. This difference may influence solubility under physiological pH conditions and affect the compound's ability to engage hydrogen-bonding networks within target binding sites. In kinase inhibitor chemotypes, N,N-diethylamino substituents on the quinoline 4-position have been associated with improved Type II kinase binding kinetics compared to N-benzyl counterparts [2]. No direct comparative enzyme or cellular assay data for these specific compounds are publicly accessible.

Kinase inhibitor design Selectivity profiling Quinoline SAR

Metabolic Stability Inference from 6-Fluoro Substitution on the Quinoline Core

The 6-fluoro substituent on the quinoline core of 897624-47-4 is a well-precedented metabolic blocking group intended to reduce oxidative metabolism at the C6 position, a common site of CYP450-mediated hydroxylation on unsubstituted quinoline rings. The 3,4-dimethylbenzenesulfonyl analog lacking a 6-fluoro group (i.e., 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethylquinolin-4-amine, hypothetical CAS not assigned) would be expected to exhibit higher intrinsic clearance in human liver microsomes based on studies of matched fluoro/non-fluoro quinoline pairs [1]. In a related chemotype, the introduction of a 6-fluoro substituent reduced human liver microsomal intrinsic clearance by approximately 2- to 3-fold compared to the 6-H analog [2]. This improvement has not been experimentally verified for 897624-47-4 specifically.

Metabolic stability Cytochrome P450 Fluorine substitution

Recommended Application Scenarios for 3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine Based on Available Evidence


mGlu5 Negative Allosteric Modulator Lead Optimization and SAR Expansion

Given the class-level SAR linking 3,4-dimethylbenzenesulfonyl substitution to enhanced mGlu5 NAM potency [1], this compound is best positioned as a late-stage tool compound or lead optimization starting point in CNS programs targeting mGlu5-mediated disorders such as fragile X syndrome, levodopa-induced dyskinesia, or major depressive disorder. Its N,N-diethyl and 3,4-dimethyl features differentiate it from earlier-generation mGlu5 NAMs such as MPEP and MTEP, which belong to entirely different chemotypes and have known off-target liabilities. Researchers should confirm mGlu5 potency and selectivity experimentally before committing to larger-scale procurement.

Kinase Selectivity Profiling Panels for Type II Inhibitor Discovery

The N,N-diethylamino-6-fluoroquinoline scaffold has structural features consistent with Type II kinase inhibitor pharmacophores, where the 4-amino group occupies the hinge region and the 3-sulfonyl group extends toward the allosteric back pocket [1]. This compound is suitable for inclusion in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to map its polypharmacology and identify potential kinase targets. The 3,4-dimethyl substitution provides a hydrophobic surface complementary to the DFG-out allosteric pocket that differs from the 4-chloro analog [2], potentially yielding a distinct selectivity fingerprint.

Anticancer Phenotypic Screening in NCI-60 or Comparable Panels

Patent families covering 3-sulfonyl-4-aminoquinolines include claims for anticancer activity [1]. This compound may be evaluated in the NCI-60 human tumor cell line panel or similar phenotypic screening platforms to establish a growth inhibition fingerprint (GI50, TGI, LC50). The 6-fluoro substituent is hypothesized to improve metabolic stability, which is advantageous for cellular assay reproducibility. Data from such screening would provide the first direct quantitative comparison against clinically relevant standards and close structural analogs.

Physicochemical and ADME Benchmarking in CNS MPO Scoring Workflows

With a predicted XLogP3 of approximately 4.0 and TPSA of approximately 51 Ų [1], 897624-47-4 falls within favorable CNS MPO parameter space (CNS MPO score estimated at 4.5-5.0 out of 6.0) [2]. This compound can serve as a benchmarking standard in ADME screening cascades (PAMPA, Caco-2 permeability, human liver microsome stability, plasma protein binding) to validate in-house computational models for 3-sulfonylquinoline chemotypes. Comparative testing against the 4-chloro and unsubstituted benzenesulfonyl analogs in the same assay cascade would directly quantify the ADME differentiation implied by the computational predictions in Section 3.

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